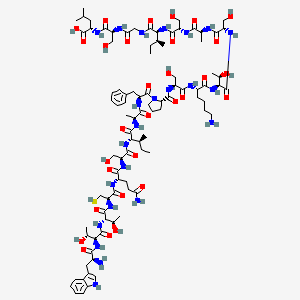

H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This 20-amino acid peptide features a sequence rich in polar residues (Ser, Thr, Gln) and includes a cysteine (Cys) residue, which may facilitate disulfide bond formation or metal coordination. Its molecular formula is C₁₀₅H₁₆₃N₂₅O₃₃S₁ (calculated), with a theoretical molecular weight of ~2350 Da. The presence of multiple serine and threonine residues suggests high hydrophilicity, while hydrophobic residues (Ile, Leu, Phe, Ala) may contribute to structural stability or membrane interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or enhanced biological activity.

Scientific Research Applications

Peptides like “H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH” have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

Biology: Studied for their roles in cellular signaling, enzyme activity, and protein-protein interactions.

Medicine: Investigated for therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.

Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides may bind to cell surface receptors, triggering intracellular signaling pathways that regulate various physiological processes. The presence of specific amino acids like cysteine can facilitate the formation of disulfide bonds, influencing the peptide’s stability and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Bombesin (BBN) Analogues

Compound : Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH₂) ()

- Sequence Length : 14 residues vs. 20 in the target peptide.

- Key Structural Differences: The BBN analogue contains a 2,3-diaminopropionic acid (Dpr) residue for technetium-99m chelation, enabling radiopharmaceutical applications .

- Functional Insights :

- Applications : BBN derivatives are used in cancer imaging/therapy; the target peptide may require structural modifications (e.g., Dpr insertion) for similar utility.

Table 1: Structural and Functional Comparison with BBN Analogues

Comparison with H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH ()

Compound : H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH

- Sequence Length : 8 residues vs. 20 in the target.

- Key Structural Differences :

- Shorter sequence with charged residues (His, Lys, Asp) that may enhance solubility.

- Lacks cysteine but includes a tryptophan (Trp) residue, shared with the target peptide.

Table 2: Physicochemical Comparison

Comparison with C3a Fragment ()

Compound : (Trp63,Trp64)-C3a (63-77) (H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg-OH)

- Sequence Length : 15 residues vs. 20 in the target.

- Key Structural Differences :

- N-terminal double Trp residues critical for inflammation-related activity.

- Contains cationic residues (Lys, Arg) for immune cell interactions.

- Functional Insights : This synthetic C3a fragment modulates inflammation via complement system activation. The target peptide’s Thr/Ser-rich sequence may favor different signaling pathways.

Table 3: Functional Domain Comparison

Comparison with H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ ()

Compound : 25-residue peptide with hydrophobic/aromatic residues.

- Key Structural Differences :

- Longer sequence (25 residues) with tyrosine (Tyr) and arginine (Arg) clusters.

- Higher hydrophobicity (10 hydrophobic residues) compared to the target’s 5.

- Physicochemical Insights :

Table 4: Physicochemical Parameters

Biological Activity

The compound H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH is a peptide composed of a specific sequence of amino acids, which plays critical roles in various biological processes. This article explores the biological activity of this peptide, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structure and Composition

This peptide consists of 20 amino acids, including essential and non-essential amino acids:

| Amino Acid | Symbol | Position |

|---|---|---|

| Tryptophan | Trp | 1 |

| Threonine | Thr | 2, 3 |

| Cysteine | Cys | 4 |

| Glutamine | Gln | 5 |

| Serine | Ser | 6, 9, 11, 13, 15, 17 |

| Isoleucine | Ile | 7, 12, 14 |

| Alanine | Ala | 8, 10, 16 |

| Phenylalanine | Phe | 9 |

| Proline | Pro | 10 |

| Lysine | Lys | 11 |

| Glycine | Gly | 14 |

| Leucine | Leu | 16 |

The sequence's unique arrangement contributes to its biological activity and potential therapeutic effects.

Antioxidant Properties

Research indicates that peptides with similar structures exhibit significant antioxidant activity. For instance, marine-derived peptides have been shown to scavenge free radicals and protect cells from oxidative stress . The presence of amino acids like cysteine may enhance this activity due to its thiol group, which can donate electrons to reactive oxygen species.

Antimicrobial Effects

Peptides similar to this compound have demonstrated antimicrobial properties against various pathogens. Studies have shown that certain peptide sequences can inhibit bacterial growth by disrupting cell membranes or interfering with essential cellular processes .

Antiproliferative Activity

The antiproliferative effects of peptides have been well-documented. For example, specific peptide sequences have been tested against cancer cell lines and shown to inhibit cell growth effectively. In vitro studies suggest that the structural characteristics of peptides significantly influence their ability to suppress tumor cell proliferation .

The biological activity of this compound may involve several mechanisms:

- Cell Signaling Modulation : Peptides can act as signaling molecules that modulate various biological pathways, influencing cell survival and apoptosis.

- Enzyme Inhibition : Certain peptides inhibit enzymes involved in disease processes, such as angiotensin-converting enzyme (ACE), thereby regulating blood pressure and cardiovascular health .

- Immune Response Enhancement : Peptides may enhance immune responses by stimulating the production of cytokines or activating immune cells.

Case Studies

Several studies have investigated the biological activities of peptides similar to this compound:

- Anticancer Activity : In a study involving a peptide derived from fish protein hydrolysates, researchers observed significant inhibition of human cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the nanomolar range .

- Antimicrobial Testing : Peptides were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 1.7 μM when combined with specific treatments .

- Cytotoxicity Assessment : Research indicated that while some peptides exhibited high cytotoxicity against cancer cells, they remained non-toxic to normal human cells at similar concentrations, highlighting their selective action .

Properties

Molecular Formula |

C92H145N23O30S |

|---|---|

Molecular Weight |

2085.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C92H145N23O30S/c1-12-44(5)69(86(138)97-36-68(125)100-60(37-116)80(132)104-59(92(144)145)32-43(3)4)110-82(134)63(40-119)105-75(127)46(7)98-79(131)61(38-117)108-88(140)71(48(9)121)113-78(130)56(26-19-20-30-93)101-81(133)62(39-118)107-85(137)66-27-21-31-115(66)91(143)58(33-51-22-15-14-16-23-51)103-74(126)47(8)99-87(139)70(45(6)13-2)111-83(135)64(41-120)106-77(129)57(28-29-67(95)124)102-84(136)65(42-146)109-89(141)72(49(10)122)114-90(142)73(50(11)123)112-76(128)54(94)34-52-35-96-55-25-18-17-24-53(52)55/h14-18,22-25,35,43-50,54,56-66,69-73,96,116-123,146H,12-13,19-21,26-34,36-42,93-94H2,1-11H3,(H2,95,124)(H,97,138)(H,98,131)(H,99,139)(H,100,125)(H,101,133)(H,102,136)(H,103,126)(H,104,132)(H,105,127)(H,106,129)(H,107,137)(H,108,140)(H,109,141)(H,110,134)(H,111,135)(H,112,128)(H,113,130)(H,114,142)(H,144,145)/t44-,45-,46-,47-,48+,49+,50+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-,71-,72-,73-/m0/s1 |

InChI Key |

HRTWAFBGWSMYIY-UCNXJJGYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.